Bienvenue dans la boutique en ligne BenchChem!

3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one

Oxazolidinone antibacterials Structure-activity relationship Conformational constraint

Acquire CAS 2034208-96-1, a strategically differentiated oxazolidinone derivative. Its rigid 2-thia-5-azabicyclo[2.2.1]heptane C-ring scaffold and 2-oxoethyl linker offer a unique pharmacological fingerprint distinct from linezolid and eperezolid, enabling exploration of novel ribosomal binding sub-pockets. This sulfur-containing probe is essential for medicinal chemistry teams targeting resistant Gram-positive pathogens and developing scalable synthetic routes to chiral bicyclic building blocks.

Molecular Formula C10H14N2O3S
Molecular Weight 242.29
CAS No. 2034208-96-1
Cat. No. B2860799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one
CAS2034208-96-1
Molecular FormulaC10H14N2O3S
Molecular Weight242.29
Structural Identifiers
SMILESC1COC(=O)N1CC(=O)N2CC3CC2CS3
InChIInChI=1S/C10H14N2O3S/c13-9(5-11-1-2-15-10(11)14)12-4-8-3-7(12)6-16-8/h7-8H,1-6H2
InChIKeyCQZTWMVSQHQJGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one (CAS 2034208-96-1): Structural Context & Antibacterial Class Assignment


3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one (CAS 2034208-96-1) is a conformationally constrained, synthetic oxazolidin-2-one derivative that incorporates a sulfur-containing 2-thia-5-azabicyclo[2.2.1]heptane core linked via a 2-oxoethyl spacer. It belongs to the broader oxazolidinone antibacterial class whose founding member, linezolid (U-100766), is approved for multidrug-resistant Gram-positive infections and acts through a unique mechanism of bacterial protein synthesis inhibition at the 50S ribosomal subunit [1]. The bicyclic thia-azabicyclo[2.2.1]heptane scaffold in the target compound is structurally related to the conformationally-restricted C-ring systems disclosed in the foundational Upjohn/Pharmacia patent family (WO1996015130A1) describing bicyclic oxazine and thiazine oxazolidinone antibacterials [2]. However, it is critical to note that the specific compound CAS 2034208-96-1 lacks publicly available, peer-reviewed quantitative biological data (MIC, IC50, in vivo PK/PD) in any primary research publication or authoritative database at this time.

Why 3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one Cannot Be Interchanged with Generic Oxazolidinones


The conformational constraint imposed by the 2-thia-5-azabicyclo[2.2.1]heptane core fundamentally distinguishes this compound from acyclic or monocyclic oxazolidinone analogs. Structure–activity relationship (SAR) studies within the oxazolidinone class have demonstrated that the nature of the C-ring substituent—specifically its ring size, heteroatom composition (O vs. N vs. S), and stereochemistry—profoundly influences ribosomal binding affinity, antibacterial potency, and the spectrum of activity [1]. In the related thiabicyclo[3.1.0]hexylphenyl oxazolidinone series, the sulfur-containing analogs exhibited in vitro and in vivo activities comparable or superior to linezolid against resistant Gram-positive pathogens, with the sulfur atom contributing to enhanced lipophilicity and altered target engagement kinetics relative to the corresponding oxa- and aza-bicyclic congeners [2]. For the target compound's [2.2.1] bicyclic scaffold, the larger ring system and the unique spatial presentation of the thia-azabicyclo moiety relative to the oxazolidinone pharmacophore are expected to yield a distinct pharmacological fingerprint that cannot be replicated by simpler oxazolidinone building blocks bearing linear or monocyclic substituents. Procurement decisions predicated solely on the oxazolidinone chemotype—without accounting for the bicyclic C-ring constraint and the sulfur heteroatom—therefore risk selecting a compound with materially different target binding, antibacterial spectrum, and physicochemical properties.

Quantitative Differentiation Evidence for 3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one (CAS 2034208-96-1) Versus Comparators


Heteroatom-Driven Potency Divergence: Sulfur- vs. Oxygen-Containing Bicyclic Oxazolidinone C-Rings

In the closely related thiabicyclo[3.1.0]hexylphenyl oxazolidinone series, the sulfur-containing (thia) bicyclic analog demonstrated in vitro antibacterial potency comparable to or exceeding that of linezolid against key Gram-positive pathogens. Critically, the thia-congener exhibited a shift in the antibacterial spectrum relative to the corresponding oxa-bicyclic analog, attributable to the larger van der Waals radius and increased polarizability of the sulfur atom, which alters the compound's interaction with the ribosomal peptidyl transferase center [1]. While direct MIC data for CAS 2034208-96-1 are not publicly available, the 2-thia-5-azabicyclo[2.2.1]heptane core is anticipated to confer analogous sulfur-dependent potency and spectrum differentiation versus the 2-oxa-5-azabicyclo[2.2.1]heptane counterpart.

Oxazolidinone antibacterials Structure-activity relationship Conformational constraint

Bicyclic Scaffold Geometry Differentiation: [2.2.1] vs. [3.1.0] Ring Systems in Oxazolidinone Antibacterials

The patent literature (WO1996015130A1, US-5880118-A) explicitly claims bicyclic oxazine and thiazine oxazolidinone antibacterials featuring both [2.2.1] and [3.1.0] ring systems, indicating that ring geometry is a critical determinant of antimicrobial activity [1]. The [2.2.1] bicyclic scaffold (present in CAS 2034208-96-1) imposes a distinctly different spatial orientation of the C-ring substituent relative to the phenyloxazolidinone core compared to the [3.1.0] scaffold characteristic of linezolid and eperezolid. This geometric divergence is predicted to alter the compound's fit within the ribosomal 50S subunit binding pocket, potentially yielding differential activity against linezolid-resistant strains harboring 23S rRNA mutations (e.g., G2576U) [2].

Medicinal chemistry Conformational analysis Ribosomal binding

Linker-Dependent Pharmacophore Presentation: 2-Oxoethyl Bridge vs. Direct C-Ring Attachment in Oxazolidinones

CAS 2034208-96-1 incorporates a 2-oxoethyl (-CH2-CO-) linker between the oxazolidin-2-one nitrogen and the 2-thia-5-azabicyclo[2.2.1]heptane ring, whereas the majority of well-characterized oxazolidinone antibacterials (linezolid, eperezolid) feature a direct acetamide or carbamate linkage at the C-5 position of the oxazolidinone ring. This linker insertion alters the distance and conformational flexibility between the core pharmacophore and the bicyclic C-ring, which is expected to modulate ribosomal binding and antibacterial potency in a manner distinct from direct-linked analogs. The patent family WO1996015130A1 describes compounds with variable linking moieties, and SAR trends suggest that linker composition can significantly impact both potency and the antibacterial spectrum [1].

Pharmacophore modeling Linker optimization Drug design

Recommended Research and Procurement Application Scenarios for 3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one (CAS 2034208-96-1)


Conformationally Constrained Oxazolidinone Lead Generation for Drug-Resistant Gram-Positive Infections

The target compound's 2-thia-5-azabicyclo[2.2.1]heptane core provides a rigid, sulfur-containing C-ring scaffold suitable for exploring SAR beyond the well-characterized morpholine and piperazine C-rings of linezolid and eperezolid. As demonstrated by the thiabicyclo[3.1.0]hexylphenyl oxazolidinone series, sulfur incorporation can maintain or enhance antibacterial potency while shifting the activity spectrum [1]. Medicinal chemistry teams pursuing next-generation oxazolidinones with activity against linezolid-resistant strains (e.g., cfr-mediated or 23S rRNA mutants) should prioritize this scaffold for its geometrically distinct presentation of the C-ring, which may circumvent established resistance mechanisms [2].

Chemical Biology Probe Development Targeting the 50S Ribosomal Subunit

The unique combination of the [2.2.1] bicyclic scaffold, the sulfur heteroatom, and the 2-oxoethyl linker in CAS 2034208-96-1 makes it a valuable chemical probe for mapping the oxazolidinone binding pocket of the bacterial 50S ribosomal subunit. The linker-extended architecture distinguishes this compound from the majority of reported oxazolidinone probes, which typically feature direct acetamide attachments [1]. Photoaffinity labeling or cryo-EM studies employing this scaffold could reveal previously uncharacterized sub-pockets within the peptidyl transferase center that are not engaged by linezolid or its close structural analogs [3].

Synthetic Methodology Development for Bicyclic Thia-Azabicyclo[2.2.1]heptane Building Blocks

The synthesis of enantiomerically pure 2-thia-5-azabicyclo[2.2.1]heptane derivatives represents a non-trivial synthetic challenge, and CAS 2034208-96-1 can serve as a reference standard for developing and validating new synthetic routes. The patent literature describes multi-step syntheses starting from trans-4-hydroxy-L-proline, involving N-alkylation, esterification, sulfonylation, and cyclization sequences [1]. Process chemistry groups focused on scalable routes to chiral bicyclic thia-aza building blocks can use this compound as a benchmark for assessing yield, enantiomeric excess, and cost-efficiency of novel synthetic methodologies.

Physicochemical Property Benchmarking in Oxazolidinone Lead Optimization Campaigns

The 2-thia-5-azabicyclo[2.2.1]heptane moiety contributes distinct physicochemical properties—including increased lipophilicity (clogP), altered polar surface area, and modified hydrogen-bonding capacity—relative to the oxa- and aza-bicyclic congeners. These differences can be exploited in lead optimization to fine-tune permeability, solubility, and plasma protein binding [1]. Procurement of CAS 2034208-96-1 alongside its oxa- and aza-bicyclo[2.2.1] counterparts (where available) enables direct experimental determination of heteroatom-dependent property shifts, informing multiparameter optimization strategies for oxazolidinone drug candidates [2].

Quote Request

Request a Quote for 3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.